[5-hydroxy-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone
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Overview
Description
1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxybenzoyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoyl chloride with 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-ketobenzoyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Reduction: Formation of 1-(2-hydroxybenzyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties .
Comparison with Similar Compounds
1-(2-HYDROXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1-(2-HYDROXYBENZOYL)-5-METHYL-3-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.
Uniqueness: The presence of the trifluoromethyl group in 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3N2O3 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
[5-hydroxy-5-methyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(20)6-9(12(13,14)15)16-17(11)10(19)7-4-2-3-5-8(7)18/h2-5,18,20H,6H2,1H3 |
InChI Key |
LTYFIMZJXADUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN1C(=O)C2=CC=CC=C2O)C(F)(F)F)O |
Origin of Product |
United States |
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